molecular formula C11H11N3O B2621582 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile CAS No. 174895-32-0

2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile

Cat. No.: B2621582
CAS No.: 174895-32-0
M. Wt: 201.229
InChI Key: GDMBMIDWAGMRDM-UHFFFAOYSA-N
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Description

2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile is a specialty chemical building block designed for research and development, particularly in medicinal chemistry and materials science. This compound features a pyridine core substituted with two nitrile groups, a structure known to be a valuable scaffold in the synthesis of bioactive molecules. The 3-cyanopyridine motif is a prominent feature in compounds with demonstrated biological activity. For instance, 3-cyanopyridine derivatives have been identified as key structural components in molecules exhibiting potent anti-proliferative effects against human cancer cell lines, such as breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) . Furthermore, the cyanopyridine core is frequently utilized in the design of kinase inhibitors, which are important in targeted cancer therapies, acting on receptors like VEGFR-2 and HER-2 . Beyond its pharmaceutical potential, the conjugated system and nitrile groups in this compound suggest applications in materials science. Similar cyanopyridine derivatives are investigated for their photophysical properties and are used in the development of advanced materials, including light-emitting devices and nonlinear optical (NLO) materials . The incorporation of the 3-cyanopropoxy chain extends the molecular framework, potentially enhancing binding interactions in biological targets or modifying the physical properties of the molecule for material applications. This product is intended for use as a synthetic intermediate or a key precursor in the discovery of new therapeutic agents and functional materials. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-(3-cyanopropoxy)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-9-4-5-10(8-13)11(14-9)15-7-3-2-6-12/h4-5H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMBMIDWAGMRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile typically involves the alkylation of a pyridine derivative with a cyanopropyl halide. One common method involves the reaction of 6-methylpyridine-3-carbonitrile with 3-bromopropionitrile in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically around 70°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitrile groups to amines, which can further react to form other derivatives.

    Substitution: The cyanopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyanopropoxy group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. Additionally, the pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-3-carbonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 2-(3-cyanopropoxy)-6-methylpyridine-3-carbonitrile with structurally related compounds (Table 1), followed by a detailed analysis.

Table 1: Structural and Functional Comparison of Pyridine-3-carbonitrile Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Synthesis Method References
2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile 2-(3-cyanopropoxy), 6-methyl C₁₁H₁₁N₃O Building block; polar, flexible chain Likely nucleophilic substitution
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile 2-(2-oxopropoxy), 6-(chlorothiophenyl) C₁₃H₁₀ClN₃O₂S Antibacterial, cytotoxic Thorpe-Ziegler cyclization
4-Chloro-6-methyl-2-oxo-3-pyridinecarbonitrile 2-oxo, 4-chloro, 6-methyl C₇H₅ClN₂O Precursor for amino derivatives POCl₃/PCl₅ chlorination
6-Methylpyridine-3-carbonitrile 6-methyl C₇H₆N₂ Intermediate for complex derivatives Method A (precursor-based)
2-Amino-4-(3-bromophenyl)-6-methylpyridine-3-carbonitrile 2-amino, 4-(3-bromophenyl), 6-methyl C₁₃H₁₀BrN₃ Potential antimicrobial applications Not specified
5-Acetyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile 5-acetyl, 4-(4-methoxyphenyl), 6-methyl C₁₆H₁₄N₂O₂ Crystallographic stability; material science Multi-step condensation

Key Comparative Analysis

Substituent Effects on Reactivity and Applications Electron-Withdrawing vs. Electron-Donating Groups: The 3-cyanopropoxy group in the target compound combines a nitrile (electron-withdrawing) with an ether chain (moderately electron-donating), enabling balanced reactivity in nucleophilic substitutions or cycloadditions. In contrast, 4-chloro-6-methyl-2-oxo-3-pyridinecarbonitrile has a strongly electron-withdrawing oxo group, enhancing electrophilicity at position 4 for amine substitutions. Biological Activity: Derivatives with sulfur-containing substituents (e.g., 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile ) show marked antibacterial and cytotoxic activities, likely due to thiophene’s bioisosteric effects. The absence of such groups in the target compound suggests it may prioritize synthetic utility over direct bioactivity.

Physical Properties Solubility: The 3-cyanopropoxy group increases hydrophilicity compared to 6-methylpyridine-3-carbonitrile but less than amino-substituted analogs (e.g., 2-Amino-4-(3-bromophenyl)-6-methylpyridine-3-carbonitrile ). Thermal Stability: Compounds with acetyl or methoxyphenyl groups (e.g., 5-Acetyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile ) exhibit higher crystallinity and thermal stability due to planar aromatic systems.

Synthetic Versatility The target compound’s cyanopropoxy group offers a handle for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines). This contrasts with 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile , where the 2-oxopropoxy group may undergo keto-enol tautomerism, complicating downstream reactions.

Biological Performance While the target compound’s bioactivity is undocumented, structurally related derivatives with halogen or amino groups (e.g., 2-Amino-4-(3-bromophenyl)-6-methylpyridine-3-carbonitrile ) demonstrate enhanced antimicrobial potency, highlighting the importance of polar substituents in target engagement.

Biological Activity

2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Name : 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile
  • CAS Number : 174895-32-0
  • Molecular Weight : 201.229 g/mol
  • InChI Key : GDMBMIDWAGMRDM-UHFFFAOYSA-N

Synthesis

The synthesis typically involves alkylation of a pyridine derivative with a cyanopropyl halide. A common method includes:

  • Starting Material : 6-methylpyridine-3-carbonitrile
  • Reagent : 3-bromopropionitrile
  • Base : Potassium carbonate
  • Solvent : N,N-dimethylformamide (DMF)
  • Temperature : 70°C for several hours to ensure complete conversion.

The biological activity of 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile is attributed to its interaction with various molecular targets, including enzymes and receptors. The cyanopropoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the pyridine ring may participate in π-π stacking interactions, enhancing binding stability.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

Anticancer Activity

Research indicates that derivatives of pyridine compounds can exhibit anticancer properties by inhibiting specific enzymes associated with tumor growth. For instance, compounds similar to 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile have shown potential as EZH2 inhibitors, which are involved in epigenetic regulation of gene expression in cancer cells .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymes, potentially affecting metabolic pathways critical for cell proliferation and survival. The precise targets and inhibition mechanisms are subjects of ongoing research.

Case Studies

  • EZH2 Inhibition Study :
    • A study reported that compounds structurally related to 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile significantly reduced H3K27me3 levels in K562 cells, indicating potential as an EZH2 inhibitor .
  • Pharmacological Screening :
    • In a pharmacological screening of various pyridine derivatives, 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile displayed promising results in assays targeting cancer cell lines, suggesting further exploration as a lead compound for drug development.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
2-(3-Cyanopropoxy)benzonitrileBenzene derivativeAnticancer properties
Tris[2-(3′-cyanopropoxy)phenyl]phosphine oxidePhosphine oxide coreEnzyme inhibition

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile, and how can reaction yields be optimized?

  • Answer: The compound can be synthesized via nucleophilic substitution or multi-step protocols involving pyridine ring functionalization. For example, trifluoromethylpyridine derivatives (structurally analogous) are synthesized via halogen exchange reactions using sulfolane as a solvent and potassium fluoride as a catalyst . Yield optimization may involve controlling reaction temperature (e.g., 80–100°C for halogen substitution) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical, as demonstrated in studies on pyridine-3-carbonitrile analogs .

Q. Which spectroscopic techniques are most effective for characterizing 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile?

  • Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the presence of methyl, cyano, and alkoxy groups. For instance, 19^{19}F NMR is employed in related trifluoromethylpyridine derivatives to track fluorine substituents .
  • IR Spectroscopy : Peaks near 2243 cm1^{-1} confirm the cyano group, while alkoxy C-O stretches appear at 1209–1037 cm1^{-1} .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight, as seen in studies on 5-halo-6-trifluoromethylpyridine-3-carbonitriles .

Q. What purification methods ensure high purity for biological or catalytic studies?

  • Answer: Recrystallization using polar aprotic solvents (e.g., ethanol or acetonitrile) is effective. Chromatographic methods, such as silica gel column chromatography with ethyl acetate/hexane gradients, are widely used for pyridine-3-carbonitrile derivatives . Purity >97% is achievable, as reported for similar compounds in crystallography studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyano and alkoxy groups in 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile?

  • Answer: Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites. For example, the cyano group’s electron-withdrawing effect reduces aromatic ring electron density, making the alkoxy group susceptible to nucleophilic attack. Studies on trifluoromethylpyridines used B3LYP/6-31G(d) basis sets to predict regioselectivity in substitution reactions . Molecular docking may further predict interactions with biological targets .

Q. What strategies resolve discrepancies between in vitro and in silico biological activity data for pyridine-3-carbonitrile derivatives?

  • Answer:

  • Experimental Validation : Re-test in vitro activity under standardized conditions (e.g., MIC assays for antibacterial studies) .
  • Data Normalization : Account for solvent effects (e.g., DMSO concentration) and cell line variability.
  • Machine Learning : Train models on structural descriptors (e.g., LogP, PSA) to predict bioactivity, as seen in studies linking pyridine-3-carbonitrile derivatives to cytotoxicity .

Q. How does the 3-cyanopropoxy group influence electronic properties and crystal packing?

  • Answer: X-ray crystallography of 5-acetyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile derivatives reveals that bulky substituents like alkoxy groups induce steric hindrance, altering dihedral angles (e.g., 4.5°–12.3° deviations from planarity) . The cyano group’s electron-withdrawing effect stabilizes intermolecular interactions via C-H···N hydrogen bonds, as shown in crystal structures with R_2$$^2(8) motifs .

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